molecular formula C20H14N2O3 B4903628 methyl 3,6-diphenylisoxazolo[5,4-b]pyridine-4-carboxylate

methyl 3,6-diphenylisoxazolo[5,4-b]pyridine-4-carboxylate

Cat. No.: B4903628
M. Wt: 330.3 g/mol
InChI Key: MWAONHUIJFBPAJ-UHFFFAOYSA-N
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Description

Methyl 3,6-diphenylisoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound with the molecular formula C20H14N2O3. This compound is known for its unique structural features, which include an isoxazole ring fused to a pyridine ring, and two phenyl groups attached at positions 3 and 6 of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,6-diphenylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-diphenylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Methyl 3,6-diphenylisoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 3,6-diphenylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 3,6-diphenylisoxazolo[5,4-b]pyridine-4-carboxylate include:

Uniqueness

What sets this compound apart is its unique structural combination of an isoxazole ring fused to a pyridine ring with phenyl groups. This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds .

Properties

IUPAC Name

methyl 3,6-diphenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c1-24-20(23)15-12-16(13-8-4-2-5-9-13)21-19-17(15)18(22-25-19)14-10-6-3-7-11-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAONHUIJFBPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NO2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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